8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-5-28-15-8-6-7-13-9-14(20(27)29-17(13)15)18(25)23-16-10(2)22-21-24(19(16)26)11(3)12(4)30-21/h6-9H,5H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBIFKDEWWZNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(N=C4N(C3=O)C(=C(S4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the thiazolopyrimidine moiety. Key steps include:
Formation of the Chromene Core: This can be achieved through a condensation reaction involving salicylaldehyde and ethyl acetoacetate under acidic conditions.
Synthesis of the Thiazolopyrimidine Moiety: This involves the cyclization of appropriate precursors such as 2-aminothiazole and ethyl acetoacetate.
Coupling Reaction: The final step involves coupling the chromene core with the thiazolopyrimidine moiety using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
The compound 8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide is an intricate organic molecule featuring a chromene core fused with a thiazolo-pyrimidine moiety. This unique structure suggests potential biological activities that warrant investigation. Recent studies have shown that compounds with similar structures exhibit a variety of biological effects, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the chromene and thiazolo-pyrimidine components allows for diverse chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | 8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)chromene-3-carboxamide |
| Chemical Class | Heterocyclic Compound |
Antimicrobial Activity
Research indicates that derivatives of chromene and pyrimidine structures often exhibit antimicrobial properties. For instance, compounds similar to This compound have been tested against various bacterial strains. In vitro studies suggest significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.
Anticancer Activity
Several studies have highlighted the anticancer effects of chromene derivatives. The compound under review may similarly inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For example, research has shown that compounds with thiazole and pyrimidine rings can target specific pathways involved in tumor growth.
The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized to interact with key enzymes or receptors involved in disease processes. Potential targets include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival or proliferation.
- Receptor Modulation : It could act on specific receptors to modulate signaling pathways relevant to cancer or infection.
Case Studies and Research Findings
Recent experimental studies have explored the biological activity of similar compounds:
- Antimicrobial Testing : A study evaluated the efficacy of chromene derivatives against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) as low as 10 µg/mL for some derivatives.
- Cancer Cell Lines : Another investigation assessed the effects on various cancer cell lines (e.g., MCF7 for breast cancer), revealing IC50 values ranging from 15 to 25 µM, indicating potential therapeutic relevance.
Q & A
Q. What synthetic routes are commonly employed to prepare 8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a thiazolo[3,2-a]pyrimidine precursor (e.g., 5-oxo-3,5-dihydro-thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives) with a substituted chromene intermediate. Key steps include:
- Reflux conditions in polar aprotic solvents (e.g., acetic acid or DMF) to facilitate amide bond formation between the chromene-3-carboxamide and thiazolo-pyrimidine moieties .
- Catalysts : Use of coupling agents like EDC/HOBt for efficient carboxamide linkage .
- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct minimization .
Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity to improve yield (typically 60–75%) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and confirm the absence of impurities. For example, the ethoxy group’s protons appear as a triplet at δ 1.2–1.4 ppm, while the chromene carbonyl resonates near δ 165 ppm .
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles, confirming the planar thiazolo-pyrimidine core .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected within 0.001 Da of theoretical value) .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) calculations enhance understanding of the compound’s conformational stability and reactivity?
- Methodological Answer : DFT studies (e.g., B3LYP/6-31G* level) predict:
- Conformational Stability : The thiazolo-pyrimidine core adopts a planar geometry, stabilized by intramolecular hydrogen bonds (e.g., N–H···O=C interactions) .
- Reactivity Hotspots : Electron-deficient regions (e.g., the 5-oxo group) are prone to nucleophilic attacks, guiding derivatization strategies .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with experimental redox behavior, aiding in designing electrophilic substitution reactions .
Q. What experimental strategies address contradictions in reaction yields or spectroscopic data during synthesis?
- Methodological Answer : Contradictions often arise from:
- Solvent Effects : Polar solvents (e.g., DMF vs. acetic acid) may alter reaction pathways; systematic solvent screening resolves yield discrepancies .
- Crystallographic Artifacts : Disordered crystal structures can misrepresent bond angles. Repeating X-ray analyses under varied conditions (e.g., low-temperature data collection) improves accuracy .
- Dynamic NMR : Detects rotational barriers in amide bonds, resolving split signals caused by slow conformational exchange .
Q. How do researchers investigate the compound’s interactions with biological targets like enzymes or receptors?
- Methodological Answer : Advanced techniques include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses, identifying key interactions (e.g., hydrogen bonds with kinase active sites) .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) in real-time, with immobilization of the target protein on a sensor chip .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces in binding .
Q. What synthetic modifications enhance the compound’s solubility or bioavailability for in vivo studies?
- Methodological Answer :
- PEGylation : Introducing polyethylene glycol (PEG) chains at the ethoxy group improves aqueous solubility .
- Prodrug Design : Esterification of the carboxamide (e.g., converting to a methyl ester) enhances membrane permeability, with enzymatic cleavage in vivo .
- Co-crystallization : Co-formers like cyclodextrins in co-crystals increase dissolution rates, validated by PXRD and dissolution testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
